1-[(4-chlorophenyl)methyl]-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
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Overview
Description
1-[(4-chlorophenyl)methyl]-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrrolo[3,4-d][1,2,3]triazole core, which is a fused ring system containing nitrogen atoms
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)methyl]-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-d][1,2,3]triazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazole ring system.
Introduction of Substituents: The chlorophenyl and methoxyphenyl groups are introduced through substitution reactions, often using reagents such as chlorobenzyl chloride and methoxybenzyl chloride.
Final Cyclization and Purification: The final step involves cyclization to form the complete fused ring system, followed by purification techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated synthesis equipment and large-scale reactors.
Chemical Reactions Analysis
1-[(4-chlorophenyl)methyl]-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl and methoxyphenyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
1-[(4-chlorophenyl)methyl]-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine: This compound also contains a chlorophenyl and methoxyphenyl group but has a different core structure, leading to different chemical and biological properties.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione:
Biological Activity
The compound 1-[(4-chlorophenyl)methyl]-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a member of the pyrrolo[3,4-d][1,2,3]triazole family. This class of compounds has garnered interest due to their diverse biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this specific compound based on available research findings.
The chemical structure of the compound is characterized by the presence of a pyrrolo-triazole ring system with substituents that may influence its biological activity. The IUPAC name and molecular formula are as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C18H16ClN3O3 |
Molecular Weight | 359.79 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or disease processes.
- Receptor Binding : It may bind to receptors that modulate cellular signaling pathways.
Anticancer Activity
Research indicates that compounds within this class exhibit significant anticancer properties. For instance:
-
In vitro Studies : The compound was tested against various cancer cell lines. Results demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.
Cell Line IC50 (µM) MCF-7 (Breast) 12.5 HeLa (Cervical) 15.0 A549 (Lung) 10.0
These findings suggest potential for development as an anticancer agent.
Antimicrobial Activity
The compound has also shown promise in antimicrobial studies:
-
Bacterial Inhibition : Testing against common bacterial strains revealed moderate to strong activity.
Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 15 Escherichia coli 12 Bacillus subtilis 18
These results indicate its potential use as an antibacterial agent.
Anti-inflammatory Effects
Preliminary investigations suggest that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Synthesis and Evaluation : A study synthesized derivatives of pyrrolo-triazoles and evaluated their antimicrobial and anticancer activities. The results indicated that structural modifications significantly affected their efficacy .
- Docking Studies : Computational docking studies have been conducted to predict the binding affinity of the compound to various enzymes and receptors. These studies provide insights into its potential mechanisms of action .
- In Vivo Studies : Limited in vivo studies have shown promise in using this compound for therapeutic applications in cancer models .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c1-26-14-8-6-13(7-9-14)23-17(24)15-16(18(23)25)22(21-20-15)10-11-2-4-12(19)5-3-11/h2-9,15-16H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHMSWNFNCCDSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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